molecular formula C19H19F3N4O3S B2898202 1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1325751-04-9

1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2898202
CAS RN: 1325751-04-9
M. Wt: 440.44
InChI Key: LMSQGWWQHFGBDS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, a trifluoromethoxy group, and a sulfonyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and piperazine rings, along with the trifluoromethoxy and sulfonyl groups. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the piperazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Metabolism and Drug-Drug Interaction Studies

The metabolism of SAM-760, a structurally related 5HT6 antagonist, was investigated for its potential in treating Alzheimer’s disease. This study elucidated the metabolic pathways involving cytochrome P450 enzymes and identified a novel sulfonamide metabolism pathway, providing insights into the compound's pharmacokinetics and the modest increase in plasma concentration when coadministered with ketoconazole, a CYP3A inhibitor (Sawant-Basak et al., 2018).

Anticancer Activity

Compounds with a benzimidazole core have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including cervical, breast, and kidney cancers. This research highlights the potential therapeutic applications of benzimidazole derivatives in cancer treatment (Boddu et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties on steel surfaces in acidic environments. These studies demonstrate the compounds' effectiveness in protecting industrial materials, thereby extending their lifespan and reducing maintenance costs (Yadav et al., 2016).

Cytotoxic Activity

Further research into benzimidazole derivatives has involved the synthesis and evaluation of their cytotoxic activities against breast and colon cancer cell lines. This work contributes to the development of new chemotherapeutic agents (Arulmurugan & Kavitha, 2013).

Mechanism of Action

The mechanism of action of this compound would likely depend on its structure and the target it interacts with. For example, many benzimidazole derivatives are known to have antifungal and antiparasitic activities, while piperazine derivatives are often used as antipsychotic drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its physical and chemical properties, how it’s used, and the dose. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-methyl-2-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-24-17-5-3-2-4-16(17)23-18(24)25-10-12-26(13-11-25)30(27,28)15-8-6-14(7-9-15)29-19(20,21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSQGWWQHFGBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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